DE(5-carboxamide)oxcarbazepine

Pharmaceutical impurity profiling Pharmacopeial reference standards Oxcarbazepine quality control

DE(5-carboxamide)oxcarbazepine (CAS 21737-58-6) is the sole certified reference standard for Oxcarbazepine EP Impurity C / USP Related Compound E. This 10-keto derivative is chemically distinct from licarbazepine (MHD), EP Impurity B, and the parent API. Substitution invalidates HPLC/LC-MS compliance per EP/USP monographs. Essential for ANDA method validation, batch release testing, and forced degradation studies under oxidative conditions. Delivered with full Certificate of Analysis and pharmacopeial traceability.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 21737-58-6
Cat. No. B1669924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDE(5-carboxamide)oxcarbazepine
CAS21737-58-6
SynonymsDe(5-carboxamide)oxcarbazepine;  Oxcarbazepine impurity C;  Oxcarbazepine related compound E; 
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2NC3=CC=CC=C3C1=O
InChIInChI=1S/C14H11NO/c16-14-9-10-5-1-3-7-12(10)15-13-8-4-2-6-11(13)14/h1-8,15H,9H2
InChIKeyVSZGCLXGCOECAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DE(5-carboxamide)oxcarbazepine (CAS 21737-58-6) Procurement & Scientific Selection Overview


DE(5-carboxamide)oxcarbazepine (CAS 21737-58-6) is a chemically defined small molecule formally recognized in pharmacopeial compendia as Oxcarbazepine EP Impurity C and USP Oxcarbazepine Related Compound E . Its structure is established as 5,11-dihydro-10H-dibenzo[b,f]azepin-10-one (EP nomenclature) and 10(11H)-oxo-5H-dibenz[b,f]azepine (USP nomenclature), with a molecular formula of C14H11NO and molecular weight of 209.25 . This compound represents a ketone oxidation product of oxcarbazepine and is primarily procured as a certified reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing [1].

Why DE(5-carboxamide)oxcarbazepine Cannot Be Substituted with Other Oxcarbazepine-Related Compounds in Analytical and Research Applications


Procurement substitution in analytical and regulatory applications is precluded by the chemically distinct identity and functional role of DE(5-carboxamide)oxcarbazepine relative to other compounds in the oxcarbazepine pharmacopeial impurity family. This compound is a specific ketone derivative (10-oxo structure) that differs fundamentally from the hydroxylated active metabolite licarbazepine (MHD, CAS 29331-92-8), from other designated impurities such as EP Impurity B (10-methoxy carbamazepine, CAS 28721-09-7), and from the parent drug oxcarbazepine itself [1]. Regulatory specifications for oxcarbazepine drug substance and drug product mandate the identification, control, and quantification of this specific impurity as a discrete chemical entity, requiring a structurally authenticated reference standard for chromatographic peak identification and method suitability testing . A substitute compound—even one from the same pharmacopeial impurity family—would produce a different retention time and distinct mass spectrometric signature, rendering analytical methods non-compliant with EP/USP monograph requirements [2].

DE(5-carboxamide)oxcarbazepine Quantitative Differentiation Evidence: Pharmacopeial Identity and Methodological Utility


Pharmacopeial Identity: EP Impurity C and USP Related Compound E Designation

DE(5-carboxamide)oxcarbazepine is unequivocally designated in the European Pharmacopoeia as Oxcarbazepine EP Impurity C and in the United States Pharmacopeia as USP Oxcarbazepine Related Compound E . This dual compendial recognition establishes its identity as a specific, named impurity that must be controlled in oxcarbazepine drug substance and drug product monographs, distinguishing it from the parent drug oxcarbazepine, from the active metabolite licarbazepine (MHD), and from other numbered impurities (e.g., Impurity A, B, D through L) that possess distinct chemical structures and analytical signatures .

Pharmaceutical impurity profiling Pharmacopeial reference standards Oxcarbazepine quality control

Structural Differentiation: Ketone Impurity Versus Hydroxylated Active Metabolites

DE(5-carboxamide)oxcarbazepine (10-oxo derivative) is a chemically distinct ketone oxidation product that must be distinguished from the primary pharmacologically active species in the oxcarbazepine metabolic pathway. Oxcarbazepine undergoes rapid and extensive cytosolic reduction (>95% absorption) to form 10-monohydroxy derivative (MHD, licarbazepine), an enantiomeric mixture of (S)-licarbazepine and (R)-licarbazepine in a 4:1 ratio [1]. Eslicarbazepine acetate (ESL) is a prodrug that undergoes hydrolysis to form exclusively (S)-licarbazepine as the major active compound, with R-licarbazepine and oxcarbazepine appearing as minor metabolites [2]. The target compound, DE(5-carboxamide)oxcarbazepine, is neither a metabolite nor a prodrug but a synthetic/process impurity with a ketone functional group at the 10-position, lacking the hydroxyl moiety characteristic of licarbazepine.

Metabolite profiling Impurity identification Structural analog differentiation

Analytical Method Development Utility: Certified Reference Standard for ANDA and QC Applications

DE(5-carboxamide)oxcarbazepine is supplied as a certified reference standard with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of oxcarbazepine [1]. Traceability against pharmacopeial standards (USP or EP) is provided based on feasibility [2]. This level of certification and documentation distinguishes it from generic research-grade compounds, which lack the chain of custody and characterization rigor required for regulatory submissions. The compound is stored under specified conditions (2-8°C, protected from light) and has defined solubility in methanol .

Method validation Reference standard procurement Regulatory compliance

DE(5-carboxamide)oxcarbazepine: Recommended Procurement Scenarios for Analytical and Pharmaceutical Development


Impurity Profiling and Method Validation for Oxcarbazepine ANDA Submissions

Pharmaceutical quality control laboratories developing or validating HPLC/LC-MS methods for oxcarbazepine drug substance or drug product require DE(5-carboxamide)oxcarbazepine as a certified reference standard to establish system suitability, identify the EP Impurity C / USP Related Compound E peak, and perform quantitative impurity testing per compendial specifications. The compound's defined structure (10-keto derivative, CAS 21737-58-6) and regulatory documentation enable method transfer and regulatory submission [1].

Forced Degradation Studies to Establish Oxcarbazepine Stability-Indicating Methods

During forced degradation (stress testing) of oxcarbazepine under oxidative conditions, DE(5-carboxamide)oxcarbazepine may form as a degradation product. Procuring this specific impurity as an authenticated standard enables positive identification of this degradation peak, quantification of degradation kinetics, and establishment of a stability-indicating analytical method that differentiates this ketone impurity from the hydroxylated metabolites (licarbazepine) .

Reference Standard for Pharmacopeial Compliance in Oxcarbazepine Commercial Manufacturing

Commercial manufacturers of oxcarbazepine active pharmaceutical ingredient (API) and finished dosage forms must demonstrate control of EP Impurity C / USP Related Compound E within specified limits. Procurement of DE(5-carboxamide)oxcarbazepine as a traceable reference standard (with certificate of analysis and pharmacopeial traceability) is required for batch release testing, stability monitoring, and regulatory inspections .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for DE(5-carboxamide)oxcarbazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.